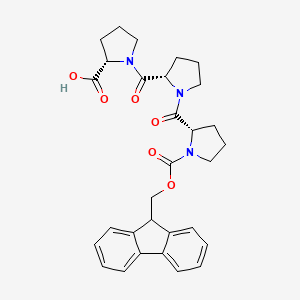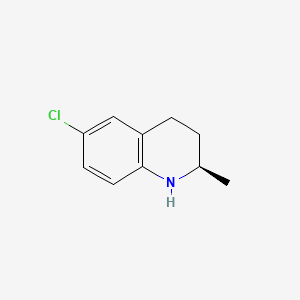
(R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
(R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential applications as a drug candidate. This compound belongs to the class of tetrahydroquinolines, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of (R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to act on several different targets in the central nervous system, including dopamine receptors, serotonin receptors, and NMDA receptors. This compound has also been shown to modulate the activity of ion channels, which may contribute to its anticonvulsant and analgesic effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline exhibits a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. In addition, this compound has been shown to modulate the activity of ion channels, which may contribute to its anticonvulsant and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is relatively easy to synthesize and has high enantiomeric purity, which makes it an ideal candidate for studies of the stereochemistry of drug-receptor interactions. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on (R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline. One area of interest is the development of more potent and selective analogs of this compound for use as drug candidates. Another area of interest is the investigation of the mechanism of action of (R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline, which may lead to the discovery of new targets for drug development. Additionally, the potential use of this compound in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis, warrants further investigation.
Aplicaciones Científicas De Investigación
(R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications as a drug candidate. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, antipsychotic, and analgesic effects. In addition, this compound has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
Propiedades
IUPAC Name |
(2R)-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZJKNLZGXOHQC-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

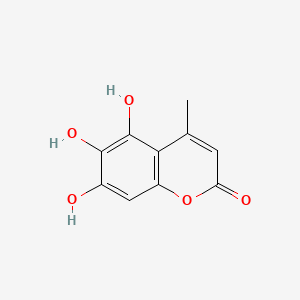
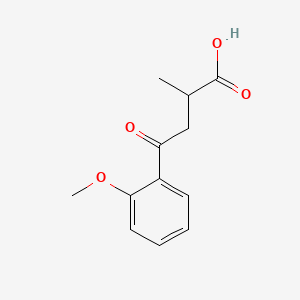
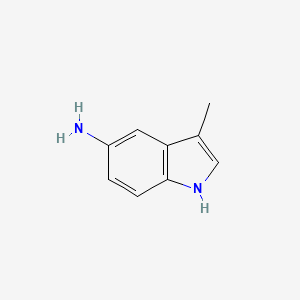
![(4aR,5S,8aR)-5-[2-[(1S,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-4,5,8,8a-tetrahydro-3H-naphthalen-2-one](/img/structure/B566613.png)
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro- (9CI)](/img/no-structure.png)
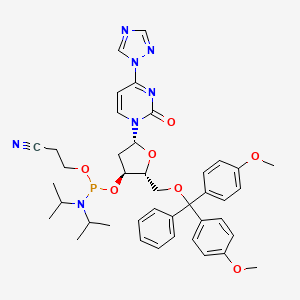
![7-(Methoxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B566619.png)
